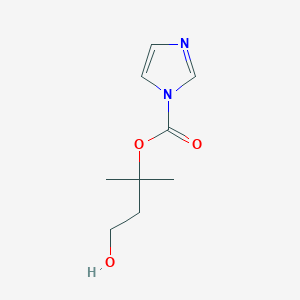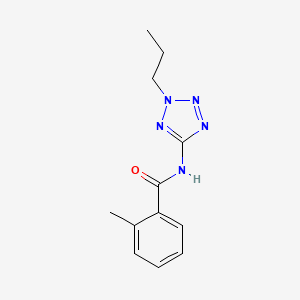
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a methyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative (such as an ester or anhydride) in the presence of a catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the benzimidazole ring.
Substitution Reaction: The resulting benzimidazole intermediate undergoes substitution reactions to introduce the amino and methyl groups at the desired positions.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme interactions, protein binding, and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the amino and methyl groups, resulting in different biological activities.
1H-Benzimidazole-5-carboxylic acid: Has a carboxylic acid group at a different position, affecting its chemical reactivity and applications.
2-Methyl-1H-benzimidazole: Lacks the carboxylic acid and amino groups, leading to distinct properties and uses.
The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
560086-22-8 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(2-aminophenyl)-1-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2/c1-18-12-8-4-6-10(15(19)20)13(12)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,19,20) |
InChI-Schlüssel |
VUWSBNTVIVITPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)


![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)

![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

